6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
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Overview
Description
6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE is a complex organic compound that belongs to the class of dithiolo-dithiepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE typically involves the condensation of appropriate hydrazine derivatives with dithiolo-dithiepine precursors. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding hydrazine derivatives.
Scientific Research Applications
6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
2-Alkylidene-1,3-dithiolo[4,5-d]-4,5-ethylenediselenotetrathiafulvalene: Known for its electronic properties and used in molecular conductors.
Bis(ethylenedithio)tetrathiafulvalene: An organic superconducting polymer with applications in electronics.
Pyridyl-substituted [1,3]Dithiolo-[4,5-b][1,4]dithiine-2-thiones: Studied for their unique structural and electronic properties.
Uniqueness
6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE stands out due to its long hydrazine chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C23H40N2S5 |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
6-(heptadecylhydrazinylidene)-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione |
InChI |
InChI=1S/C23H40N2S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-20-18-27-21-22(28-19-20)30-23(26)29-21/h24H,2-19H2,1H3 |
InChI Key |
HHDRDSDPTNUMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNN=C1CSC2=C(SC1)SC(=S)S2 |
Origin of Product |
United States |
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